molecular formula C10H17N B033815 2,3,5-Trimethyl-1-propan-2-ylpyrrole CAS No. 106416-96-0

2,3,5-Trimethyl-1-propan-2-ylpyrrole

Cat. No. B033815
CAS RN: 106416-96-0
M. Wt: 151.25 g/mol
InChI Key: MEDLXGLEQXOFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trimethyl-1-propan-2-ylpyrrole, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychopharmacologist. TMA-2 is known for its potent psychedelic effects, which are similar to those of other amphetamines such as MDMA and MDA. In recent years, TMA-2 has gained attention as a research tool for studying the mechanisms of action of psychedelic compounds.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is not fully understood, but it is believed to involve activation of the serotonin 5-HT2A receptor. This receptor is known to play a key role in mediating the psychedelic effects of compounds such as LSD and psilocybin. 2,3,5-Trimethyl-1-propan-2-ylpyrrole is also believed to affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,5-Trimethyl-1-propan-2-ylpyrrole are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. 2,3,5-Trimethyl-1-propan-2-ylpyrrole also produces psychedelic effects, including altered perception, thought, and mood. These effects are thought to be mediated by the activation of the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,5-Trimethyl-1-propan-2-ylpyrrole in lab experiments is its potency. 2,3,5-Trimethyl-1-propan-2-ylpyrrole produces strong psychedelic effects at relatively low doses, making it a useful tool for studying the mechanisms of action of psychedelic compounds. However, one limitation of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is its potential for toxicity. Like other amphetamines, 2,3,5-Trimethyl-1-propan-2-ylpyrrole can produce adverse effects such as cardiovascular toxicity and neurotoxicity.

Future Directions

There are several potential future directions for research on 2,3,5-Trimethyl-1-propan-2-ylpyrrole and other psychedelic compounds. One area of interest is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor, while minimizing adverse effects. Another area of interest is the use of psychedelic compounds in the treatment of mental health disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of psychedelic compounds on brain function and behavior.

Synthesis Methods

The synthesis of 2,3,5-Trimethyl-1-propan-2-ylpyrrole involves several steps, starting with the reaction of 2,3,5-trimethylphenylacetonitrile with sodium methoxide to form the corresponding methyl ketone. This is followed by a reaction with nitroethane to form the nitrostyrene intermediate, which is then reduced with sodium borohydride to yield 2,3,5-Trimethyl-1-propan-2-ylpyrrole.

Scientific Research Applications

2,3,5-Trimethyl-1-propan-2-ylpyrrole has been used in scientific research to study the mechanisms of action of psychedelic compounds. Specifically, it has been used to investigate the role of the serotonin 5-HT2A receptor in mediating the psychedelic effects of these compounds. 2,3,5-Trimethyl-1-propan-2-ylpyrrole has also been used to study the effects of psychedelic compounds on brain function and behavior.

properties

CAS RN

106416-96-0

Product Name

2,3,5-Trimethyl-1-propan-2-ylpyrrole

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2,3,5-trimethyl-1-propan-2-ylpyrrole

InChI

InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3

InChI Key

MEDLXGLEQXOFKX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C(C)C)C)C

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C

synonyms

1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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